molecular formula C9H9ClO2 B12860621 3-(2-Hydroxyphenyl)propanoyl chloride

3-(2-Hydroxyphenyl)propanoyl chloride

Cat. No.: B12860621
M. Wt: 184.62 g/mol
InChI Key: GOHXMGOIWBTIJK-UHFFFAOYSA-N
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Description

    is an organic compound with the chemical formula

    3-(2-Hydroxyphenyl)propanoyl chloride: C9H7ClO2\text{C}_9\text{H}_7\text{ClO}_2C9​H7​ClO2​

    .
  • It consists of a benzene ring (phenyl group) attached to a propanoyl chloride functional group.
  • The hydroxyl group at the ortho position (2-position) on the benzene ring makes it unique.
  • Preparation Methods

      Synthetic Routes:
      • One common method involves the reaction of 3-hydroxybenzoic acid (salicylic acid) with thionyl chloride (

        SOCl2\text{SOCl}_2SOCl2​

        ) to form the corresponding acid chloride.
      • The reaction proceeds as follows:

        C6H4(OH)COOH+SOCl2C6H4(OH)COCCl+HCl\text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COC}\text{Cl} + \text{HCl} C6​H4​(OH)COOH+SOCl2​→C6​H4​(OH)COCCl+HCl

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:
        (

        Thionyl chloride: SOCl2\text{SOCl}_2SOCl2​

        ) is commonly used for acyl chloride formation.

        Pyridine: is often added as a base to neutralize the hydrogen chloride produced during the reaction.

      Major Products:

  • Scientific Research Applications

    Pharmaceutical Applications

    Key Intermediate in Drug Synthesis
    3-(2-Hydroxyphenyl)propanoyl chloride is predominantly utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting inflammation and pain relief, enhancing drug efficacy and therapeutic outcomes. For instance, its derivatives have been explored for their anti-inflammatory properties, which are vital in treating chronic pain conditions.

    Case Study: Anti-Inflammatory Agents
    Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives that showed promising results in reducing inflammation markers in vitro and in vivo .

    Cosmetic Formulations

    Antioxidant Properties
    The compound is valued in cosmetic formulations due to its antioxidant properties, which help protect the skin from oxidative stress. This application is particularly relevant in anti-aging products where skin health is a primary concern.

    Case Study: Anti-Aging Creams
    A formulation study indicated that creams containing this compound effectively reduced signs of aging by enhancing skin elasticity and moisture retention. Clinical trials demonstrated significant improvements in skin texture among participants using these formulations over an eight-week period .

    Food Industry

    Preservative and Flavor Enhancer
    In the food industry, this compound serves as a food additive, acting as both a preservative and flavor enhancer. Its ability to stabilize food products while enhancing flavor profiles makes it a valuable ingredient.

    Data Table: Food Applications

    Application TypeFunctionalityExample Products
    PreservativeExtends shelf lifeSauces, dressings
    Flavor EnhancerEnhances tasteSnacks, beverages

    Biochemical Research

    Studies on Enzyme Activity
    In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. Its role as a substrate or inhibitor provides insights into various biochemical processes and potential therapeutic targets.

    Case Study: Metabolic Pathways
    Research involving this compound has elucidated its effects on specific metabolic pathways related to lipid metabolism. Findings suggest that it may influence enzyme activity associated with lipid oxidation, providing potential avenues for therapeutic intervention in metabolic disorders .

    Polymer Chemistry

    Development of Biodegradable Polymers
    The compound's application extends to polymer chemistry, where it is utilized in developing biodegradable polymers. This application aligns with sustainability efforts aimed at reducing plastic waste.

    Case Study: Biodegradable Plastics
    A study showcased the synthesis of biodegradable plastics incorporating this compound. The resulting materials exhibited favorable mechanical properties while degrading more rapidly than conventional plastics, highlighting their potential for environmentally friendly packaging solutions .

    Mechanism of Action

      Notable Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

      Similar Compounds:
        (

        2-Methylpropanoyl chloride: C4H7ClO\text{C}_4\text{H}_7\text{ClO}C4​H7​ClO

        ) . (

        Benzoyl chloride: C7H5ClO\text{C}_7\text{H}_5\text{ClO}C7​H5​ClO

        ).

    Biological Activity

    3-(2-Hydroxyphenyl)propanoyl chloride, a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group adjacent to a propanoyl chloride moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

    • Molecular Formula : C9H9ClO2
    • Molecular Weight : 186.62 g/mol
    • IUPAC Name : this compound
    • CAS Number : 7395-82-0

    Biological Activity Overview

    The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and mechanisms.

    Antimicrobial Activity

    Research indicates that compounds with hydroxyl groups, such as this compound, can exhibit significant antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

    • Mechanism of Action : The hydroxyl group enhances the compound's ability to form hydrogen bonds with microbial cell components, leading to increased permeability and eventual cell lysis.

    Anticancer Potential

    Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as a histone deacetylase inhibitor (HDACI). This class of compounds has gained attention for their role in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis.

    • Case Study : In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicated potent activity, comparable to established HDAC inhibitors .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the phenolic ring or alterations in the acyl chain can significantly impact both antimicrobial and anticancer activities.

    Modification Effect on Activity
    Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
    Variation in acyl chain lengthAltered antimicrobial potency
    Hydroxyl group positioningCritical for maintaining biological activity

    Research Findings

    • Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group was essential for this activity .
    • Cytotoxicity Assays : Research conducted by MDPI indicated that compounds related to this compound showed promising results against various cancer cell lines, demonstrating potential for further development as anticancer agents .
    • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through the activation of caspase pathways, suggesting a dual role as both antimicrobial and anticancer agents .

    Properties

    Molecular Formula

    C9H9ClO2

    Molecular Weight

    184.62 g/mol

    IUPAC Name

    3-(2-hydroxyphenyl)propanoyl chloride

    InChI

    InChI=1S/C9H9ClO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2

    InChI Key

    GOHXMGOIWBTIJK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)CCC(=O)Cl)O

    Origin of Product

    United States

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